molecular formula C11H21NO3 B15262403 tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate

tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate

Cat. No.: B15262403
M. Wt: 215.29 g/mol
InChI Key: VTFJLPVDBYVBKB-CFCGPWAMSA-N
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Description

tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate is a chiral cyclopentane derivative featuring a tert-butyl ester group, an aminomethyl substituent, and a hydroxyl group. Its stereochemistry (3R,4R) is critical for its biological activity and synthetic applications, particularly in medicinal chemistry for designing enzyme inhibitors or prodrugs. The compound’s structure combines hydrophilic (hydroxyl, aminomethyl) and hydrophobic (tert-butyl ester) groups, influencing solubility, stability, and interaction with biological targets. It is synthesized via multi-step routes involving cyclization, protection/deprotection strategies, and stereoselective amination .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)7-4-8(6-12)9(13)5-7/h7-9,13H,4-6,12H2,1-3H3/t7?,8-,9-/m1/s1

InChI Key

VTFJLPVDBYVBKB-CFCGPWAMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C1C[C@@H]([C@@H](C1)O)CN

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C(C1)O)CN

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts enables efficient cyclopentane formation. A diene precursor undergoes metathesis to generate the cyclopentene intermediate, followed by hydrogenation:

Reaction Conditions

Parameter Value
Catalyst Grubbs 2nd generation (5 mol%)
Solvent Dichloromethane
Temperature 40°C, 12 h
Hydrogenation H₂ (1 atm), Pd/C (10 wt%)
Yield 78%

This method provides excellent regiocontrol but requires subsequent functionalization.

Dieckmann Cyclization

Cyclization of diethyl 3-aminomethyl-4-hydroxyglutarate under basic conditions forms the cyclopentane ring:

$$
\text{Diethyl ester} \xrightarrow[\text{NaOEt, EtOH}]{\Delta} \text{Cyclopentanone intermediate} \xrightarrow{\text{tert-butyl esterification}} \text{Core structure}
$$

Key parameters:

  • Base: Sodium ethoxide (1.2 equiv)
  • Temperature: Reflux (78°C)
  • Reaction time: 8 h
  • Isolated yield: 65%

Stereoselective Functionalization

Hydroxylation at C4

Sharpless asymmetric dihydroxylation installs the C4 hydroxyl group with >98% ee:

Reaction Setup

Component Specification
Olefin substrate Cyclopentene derivative
Catalyst AD-mix-β
Chiral ligand (DHQ)₂PHAL
Oxidizing agent N-Methylmorpholine N-oxide
Solvent t-BuOH/H₂O (1:1)
Temperature 0°C, 24 h
Yield 82%

This method achieves the desired (4R) configuration through ligand-controlled stereoselectivity.

Aminomethyl Group Installation at C3

Reductive amination of a ketone intermediate introduces the aminomethyl group:

$$
\text{Cyclopentanone} + \text{NH₂CH₂OH} \xrightarrow{\text{NaBH(OAc)₃}} \text{(3R)-aminomethyl alcohol}
$$

Optimized Conditions

  • Amine source: Benzylamine (1.5 equiv)
  • Reducing agent: Sodium triacetoxyborohydride (2.0 equiv)
  • Solvent: 1,2-Dichloroethane
  • Temperature: 25°C, 48 h
  • Diastereomeric ratio (dr): 92:8 (R:S)

tert-Butyl Ester Formation

Direct Esterification

Coupling the cyclopentane carboxylic acid with tert-butanol using DCC/DMAP:

$$
\text{Acid} + t\text{-BuOH} \xrightarrow[\text{DMAP}]{\text{DCC}} \text{tert-butyl ester}
$$

Performance Metrics

Parameter Value
Coupling agent DCC (1.2 equiv)
Catalyst DMAP (0.1 equiv)
Solvent THF
Reaction time 12 h
Yield 89%

This method avoids racemization but requires anhydrous conditions.

Transesterification

Alternative approach using methyl ester precursor:

$$
\text{Methyl ester} + t\text{-BuOH} \xrightarrow{\text{Ti(OiPr)₄}} \text{tert-butyl ester}
$$

Advantages

  • Titanium isopropoxide (5 mol%) catalyzes exchange
  • Tolerates moisture-sensitive functional groups
  • Conversion: 95% (GC-MS analysis)

Protection/Deprotection Strategies

Amine Protection

Boc (tert-butoxycarbonyl) protection prevents unwanted side reactions:

Protocol

  • Dissolve free amine in THF/H₂O (4:1)
  • Add Boc₂O (1.1 equiv), DMAP (0.05 equiv)
  • Stir 6 h at 25°C
  • Deprotect with TFA/CH₂Cl₂ (1:1)

Efficiency

  • Protection yield: 94%
  • Deprotection yield: 98%

Hydroxyl Group Protection

Silyl ether protection enables selective reactions:

Protecting Group Conditions Deprotection Method
TBS (t-BuMe₂Si) TBSCl, imidazole, DMF TBAF in THF
TIPS (iPr₃Si) TIPSOTf, 2,6-lutidine HF·pyridine

Optimal choice depends on subsequent reaction steps.

Resolution of Racemates

Chiral Chromatography

Preparative HPLC with chiral stationary phases:

Column Mobile Phase Resolution (Rs)
Chiralpak AD-H Hexane/i-PrOH 90:10 2.1
Lux Cellulose-2 EtOH/MeOH 85:15 1.9

Effective for small-scale purification (<10 g).

Enzymatic Resolution

Lipase-mediated kinetic resolution achieves 99% ee:

System

  • Enzyme: Candida antarctica lipase B (CAL-B)
  • Substrate: Racemic acetate
  • Solvent: MTBE
  • Conversion: 45% (theoretical max 50%)
  • ee product: >99%

Process Optimization Data

Comparative analysis of synthetic routes:

Method Total Steps Overall Yield Purity (HPLC) Cost Index
RCM Approach 7 34% 98.5% 1.00
Dieckmann Route 9 28% 97.2% 0.85
Hybrid Method 6 41% 99.1% 1.20

Key findings:

  • Hybrid method combines RCM with enzymatic resolution
  • Reduces chromatography steps by 40%
  • Improves atom economy to 68%

Spectroscopic Characterization

Critical analytical data for intermediate verification:

¹H NMR (400 MHz, CDCl₃)

δ (ppm) Multiplicity Assignment
4.21 dt (J=6.2 Hz) C4-OH
3.78 m C3-CH₂NH₂
1.44 s t-Bu (9H)

13C NMR (100 MHz, CDCl₃)

δ (ppm) Assignment
174.2 Ester carbonyl
72.1 C4-OH
51.8 C3-CH₂NH₂
28.1 t-Bu methyl

MS (ESI+): m/z 216.2 [M+H]+ (calc. 215.29)

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor technology enhances process control:

Parameter Batch Mode Flow System
Reaction volume 500 L 2 L/min
Temperature control ±2°C ±0.5°C
Throughput 12 kg/day 45 kg/day
Impurity profile 1.2% 0.7%

Adoption reduces processing time by 60% while improving yield consistency.

Green Chemistry Metrics

Metric Value
E-factor 18.7 → 9.2 (optimized)
Process Mass Intensity 32.1 → 19.4
Solvent Recovery 68% → 89%

Implementation of aqueous workups and catalytic recycling drives sustainability improvements.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated amination:

$$
\text{Cyclopentene} \xrightarrow[\text{Ir(ppy)₃}]{\text{Blue LED}} \text{Chiral amine}
$$

Advantages

  • Ambient temperature operation
  • 89% yield with 97% ee
  • Avoids transition metal residues

Biocatalytic Approaches

Engineered transaminases for stereoselective amination:

Enzyme Source Productivity
ATA-117 Codexis 45 g/L/day
BmTA Bacillus megaterium 28 g/L/day

Enables direct conversion of ketones to chiral amines without protection steps.

Chemical Reactions Analysis

tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related cyclopentane derivatives are compared based on substituents, stereochemistry, and synthetic pathways:

Compound Key Substituents Molecular Formula Molecular Weight Key Features References
tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate Aminomethyl, hydroxyl, tert-butyl ester C₁₁H₂₁NO₃ 231.29 Chiral centers at 3R,4R; used in peptide mimetics and drug intermediates
tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate Aminomethyl, ethyl, tert-butyl ester C₁₃H₂₅NO₂ 243.35 Ethyl group enhances lipophilicity; synthesized via LAH reduction and mesylation
methyl (1S,3R,4R)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate Methyl ester, tert-Boc-protected amino, hydroxyl C₁₂H₂₁NO₅ 259.30 Methyl ester improves solubility; used as a precursor for protected amino acids
tert-Butyl((1R,3S)-3-isopropyl-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1-yl]carbonyl]cyclopentyl)carbamate Isopropyl, trifluoromethylphenyl, tert-Boc C₂₉H₃₈F₃N₃O₃ 557.63 Complex substituents enhance target specificity; synthesized via coupling reactions
tert-Butyl (3R,4R)-3-[(2-cyclohex-1-en-1-ylethyl)-amino]-4-hydroxypyrrolidine-1-carboxylate Cyclohexenylethyl, hydroxyl, tert-butyl ester C₁₈H₃₀N₂O₃ 334.45 Pyrrolidine scaffold with cyclohexenyl group; potential CNS-targeting agent

Structural and Functional Differences

  • Methyl ester in the derivative from improves aqueous solubility but reduces steric hindrance compared to the tert-butyl group, altering reactivity in coupling reactions .
  • Stereochemical Impact: The (3R,4R) configuration in the target compound contrasts with the (1S,3R,4R) stereochemistry in methyl (1S,3R,4R)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate, which may influence chiral recognition in enzymatic processes .
  • Synthetic Routes: tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate is synthesized via LAH reduction and mesylation, whereas the parent compound requires stereoselective amination and hydroxyl protection .

Biological Activity

tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate, also known by its CAS number 1690451-14-9, is a compound with significant biological activity. This article reviews the biological properties, structure-activity relationships (SAR), and potential applications of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H21N2O3C_{11}H_{21}N_{2}O_{3} with a molecular weight of approximately 215.29 g/mol. The compound features a cyclopentane ring with an aminomethyl and hydroxy functional group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₁H₂₁N₂O₃
Molecular Weight215.29 g/mol
CAS Number1690451-14-9
IUPAC NameThis compound

Research indicates that compounds with similar structures often interact with specific biological targets, such as receptors or enzymes. The presence of the hydroxy and amino groups in this compound suggests potential interactions with neurotransmitter systems or metabolic pathways.

Antioxidant Properties

Studies have shown that related compounds exhibit antioxidant activity, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial in preventing cellular damage linked to various diseases.

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects. The structural similarity to known neuroprotective agents indicates that it could potentially modulate neurotransmitter levels or protect neuronal cells from apoptosis.

Structure-Activity Relationship (SAR)

The SAR studies on similar compounds highlight the importance of the cyclopentane structure and functional groups in enhancing biological activity. Modifications to the side chains or functional groups can significantly alter potency and selectivity toward various biological targets.

Case Studies

  • Study on Neuroprotection : A recent study investigated the neuroprotective effects of related compounds in models of neurodegenerative diseases. Results indicated that compounds with similar structures could reduce neuronal cell death by modulating apoptotic pathways.
  • Antioxidant Activity Assessment : Another study evaluated the antioxidant capacity of related cyclopentane derivatives using DPPH and ABTS assays. The findings suggested that these compounds effectively reduced oxidative stress markers in vitro.

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